molecular formula C12H19NO3 B13189022 Tert-butyl 2-acryloylpyrrolidine-1-carboxylate

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate

Cat. No.: B13189022
M. Wt: 225.28 g/mol
InChI Key: SAOQCBPORGPRBG-UHFFFAOYSA-N
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Description

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) group at the nitrogen (position 1) and an acryloyl moiety (CH₂=CH–C(O)–) at the pyrrolidine’s carbon-2 position. The Boc group serves as a protective moiety for the amine, enabling controlled reactivity in synthetic pathways. The acryloyl substituent introduces a reactive α,β-unsaturated carbonyl system, making the compound valuable in polymer chemistry and conjugate addition reactions. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 227.27 g/mol.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 2-prop-2-enoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

SAOQCBPORGPRBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester and enoyl groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reactions are often catalyzed by bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the enoyl group to an alkyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or enoyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced alkyl derivatives, and substituted pyrrolidine derivatives .

Scientific Research Applications

TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The enoyl group can participate in Michael addition reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 2-acryloylpyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name (CAS No.) Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Acryloyl (CH₂=CH–C(O)–) C₁₂H₁₇NO₃ 227.27 Polymer synthesis, Michael addition reactions
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N/A) Hydroxymethyl (–CH₂OH) C₁₁H₁₉NO₃ 213.27 Pharmaceutical intermediate, chiral building block
Tert-butyl 2-methoxypyrrolidine-1-carboxylate (144688-69-7) Methoxy (–OCH₃) C₁₀H₁₉NO₃ 201.26 Stable chiral auxiliary, asymmetric synthesis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) Hydroxymethyl (–CH₂OH) and 4-methoxyphenyl C₁₇H₂₅NO₄ 307.40 Specialty chemical research, low hazard profile
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (N/A) Bromo-pyridinyl ether C₁₉H₂₇BrN₂O₄ 439.34 Halogenated intermediate, cross-coupling reactions

Key Structural and Functional Differences

Substituent Reactivity :

  • Acryloyl : The α,β-unsaturated carbonyl group enables participation in radical polymerization, Diels-Alder reactions, and nucleophilic additions (e.g., Michael acceptors).
  • Hydroxymethyl : Provides a site for further functionalization (e.g., oxidation to carboxylic acids or esterification).
  • Methoxy : Electron-donating nature enhances steric and electronic stability, favoring use in chiral auxiliaries.
  • Bromo-pyridinyl ether : Halogen and heteroaromatic groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).

Stability and Handling :

  • Acryloyl-containing derivatives may require inert storage conditions due to polymerization risks.
  • Methoxy and hydroxymethyl analogs exhibit greater air and moisture stability.

Applications :

  • Acryloyl derivatives : Predominantly used in materials science (e.g., hydrogels, photoresists).
  • Hydroxymethyl/methoxy derivatives : Common in drug discovery (e.g., protease inhibitors, kinase modulators).
  • Bromo-pyridinyl derivatives : Applied in agrochemical and pharmaceutical intermediates.

Research Findings and Data

Thermal and Solubility Profiles

  • This compound : Soluble in polar aprotic solvents (e.g., DMF, DMSO); decomposes above 150°C due to acryloyl reactivity.
  • tert-Butyl 2-methoxypyrrolidine-1-carboxylate : Stable up to 200°C; soluble in dichloromethane and THF.
  • tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate: Low water solubility; compatible with ethanol and acetone.

Biological Activity

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound (CAS No. 85909-08-6) is characterized by its unique structure, which includes a pyrrolidine ring and an acrylate moiety. This structural configuration is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that similar compounds can act as enzyme inhibitors, potentially affecting pathways involved in cell signaling and metabolism.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress in cells.
  • Cytotoxic Effects : There is evidence that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the cytotoxic effects of various acrylamide derivatives on human cancer cell lines. This compound exhibited significant cytotoxicity against specific cancer types, suggesting a potential role in cancer therapy .
  • Antioxidant Properties :
    • Research has shown that related compounds can scavenge free radicals effectively. For instance, studies on tert-butyl hydroperoxide (t-BHP) indicated that derivatives could protect against oxidative damage in HepG2 cells by modulating apoptotic pathways . This suggests that this compound may also exhibit similar protective effects.
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms revealed that compounds like this compound might activate the Nrf2 pathway, enhancing cellular defense against oxidative stress . This pathway is crucial for regulating the expression of antioxidant proteins.

Data Table: Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against cancer cell lines
AntioxidantScavenges free radicals
Enzyme InhibitionPotential inhibition of metabolic enzymes

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